The synthesis of 1-tert-butyl-2-nitrobenzene typically involves a multi-step reaction process. Key steps include:
The molecular structure of 1-tert-butyl-2-nitrobenzene features:
The structural formula can be represented as follows:
In terms of spatial arrangement, the tert-butyl group provides steric hindrance that affects the reactivity and interaction with other molecules.
1-tert-Butyl-2-nitrobenzene participates in various chemical reactions typical for nitro compounds, including:
The mechanism of action for 1-tert-butyl-2-nitrobenzene primarily revolves around its electrophilic properties due to the electron-withdrawing nature of the nitro group. This enhances its reactivity in electrophilic aromatic substitution reactions:
This mechanism is crucial in synthetic organic chemistry where such compounds are utilized as intermediates for more complex syntheses.
The physical and chemical properties of 1-tert-butyl-2-nitrobenzene include:
These properties make it suitable for applications requiring stability and specific reactivity profiles.
1-tert-butyl-2-nitrobenzene finds applications in various scientific domains:
The compound is systematically named 1-(tert-butyl)-2-nitrobenzene according to IUPAC nomenclature rules. This name specifies the benzene ring substituted at position 1 with a tert-butyl group and at position 2 with a nitro group. The term tert-butyl denotes the branched alkyl group (CH₃)₃C-, distinguishing it from linear butyl isomers.
| Synonym | Registry Number | Source |
|---|---|---|
| 1-(1,1-Dimethylethyl)-2-nitrobenzene | 1886-57-3 (CAS) | AChemBlock [2] |
| 1-(2-Methyl-2-propanyl)-2-nitrobenzene | 217-554-6 (EINECS) | ChemSpider [4] |
| o-Nitro-tert-butylbenzene | MFCD00082705 (MDL) | ChemScene [7] |
| 2-(tert-Butyl)nitrobenzene | 74674 (PubChem CID) | Sci-Toys [6] |
Synonyms reflect historical naming conventions, such as o-nitro-tert-butylbenzene (using ortho prefix) or registry-based labels like benzene, 1-(1,1-dimethylethyl)-2-nitro-. The CAS registry number 1886-57-3 is universally recognized across sources [2] [3] [7].
The molecular formula C₁₀H₁₃NO₂ indicates a carbon-rich structure with 10 carbon atoms, 13 hydrogens, one nitrogen, and two oxygens. Its molecular weight is 179.22 g/mol, consistent across experimental and computational sources [2] [3] [5].
Key Structural Representations:
CC(C)(C)C1=CC=CC=C1[N+](=O)[O-]This notation encodes connectivity: the tert-butyl group (CC(C)(C)) attaches to the aromatic ring (C1=CC=CC=C1), which bears a nitro group (N+[O-]) at the adjacent carbon. InChIKey: IWTHGPTVKBEURV-UHFFFAOYSA-NA hashed version of the standard InChI identifier, enabling database searches and confirming structural uniqueness [3] [6].
Table 2: Structural Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ | NIST [3] |
| Average Mass | 179.219 g/mol | ChemSpider [4] |
| SMILES | O=N+[O-] | AChemBlock [2] |
| InChI | InChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7H,1-3H3 | NIST [3] |
The tert-butyl group induces steric hindrance due to its bulky three-methyl configuration, while the nitro group exhibits resonance stabilization with the aromatic ring. This arrangement influences electronic properties, evidenced by a computed LogP of 3.60, indicating high hydrophobicity [5].
Experimental crystallographic data (e.g., X-ray diffraction parameters) for 1-tert-butyl-2-nitrobenzene is not publicly available in the indexed sources. However, computational insights provide conformational understanding:
Key Computational Findings:
Although direct XRD data is lacking, these features align with conformational analyses of similar ortho-disubstituted benzenes, where steric effects dominate molecular geometry.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8